molecular formula C9H16O2 B148027 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane CAS No. 132014-24-5

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane

Cat. No. B148027
M. Wt: 156.22 g/mol
InChI Key: JKSQZTBHCPBNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, also known as DIPEA, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a pungent odor and is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.2]pentane.

Mechanism Of Action

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane acts as a strong base in organic reactions, deprotonating acidic compounds and facilitating the formation of new bonds. It also acts as a nucleophile in some reactions, attacking electrophilic compounds and forming new bonds. The strong basicity of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is due to the presence of two isopropyl groups, which stabilize the negative charge on the nitrogen atom.

Biochemical And Physiological Effects

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is not commonly used in biochemical or physiological studies due to its strong basicity and low nucleophilicity. It is not known to have any significant effects on biological systems.

Advantages And Limitations For Lab Experiments

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is relatively inexpensive and easy to handle, making it a popular choice for many reactions. However, its strong basicity can also be a limitation, as it can lead to unwanted side reactions or the deprotonation of sensitive compounds.

Future Directions

There are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane. One area of interest is the development of new synthetic methods using 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane as a base. Another area of interest is the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in the synthesis of new pharmaceuticals or agrochemicals. Additionally, there may be opportunities for research into the mechanism of action of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane and its potential use in other fields such as catalysis or materials science.
Conclusion:
In conclusion, 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a widely used organic compound in chemical synthesis. Its strong basicity and low nucleophilicity make it a popular choice as a base in many reactions, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While its strong basicity can be a limitation, there are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, including the development of new synthetic methods and the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in other fields such as catalysis or materials science.

Synthesis Methods

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane can be synthesized through a variety of methods, including the reaction of diisopropylamine with formaldehyde, the reaction of diisopropylamine with paraformaldehyde, and the reaction of diisopropylamine with glyoxal. The most common method of synthesis involves the reaction of diisopropylamine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation.

Scientific Research Applications

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is used as a base in a variety of reactions, including the synthesis of peptides, esters, and amides. 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

132014-24-5

Product Name

2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,5-di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane

InChI

InChI=1S/C9H16O2/c1-5(2)7-9(10-7)8(11-9)6(3)4/h5-8H,1-4H3

InChI Key

JKSQZTBHCPBNMB-UHFFFAOYSA-N

SMILES

CC(C)C1C2(O1)C(O2)C(C)C

Canonical SMILES

CC(C)C1C2(O1)C(O2)C(C)C

synonyms

1,4-Dioxaspiro[2.2]pentane,2,5-bis(1-methylethyl)-,[2alpha,3bta(R*)]-(9CI)

Origin of Product

United States

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